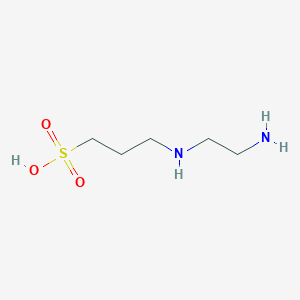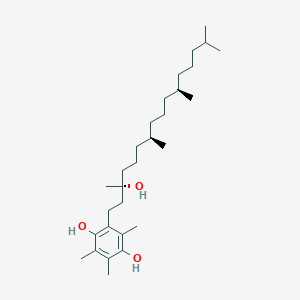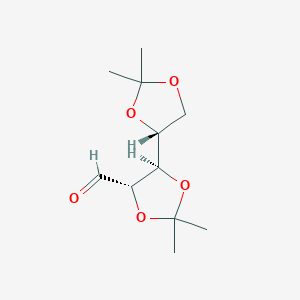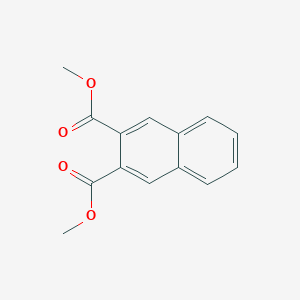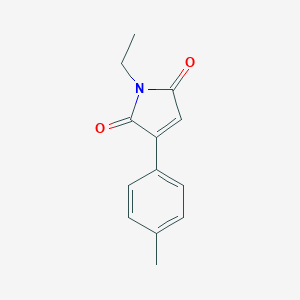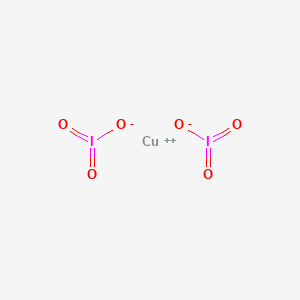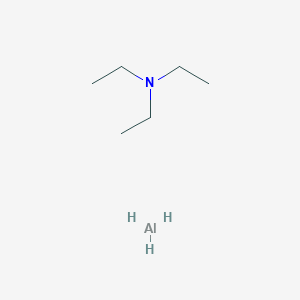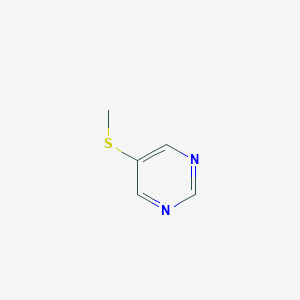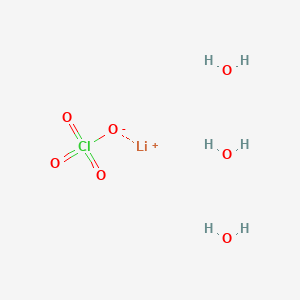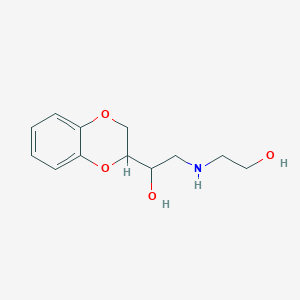![molecular formula C8H10LiN B078415 [p-(Dimethylamino)phenyl]lithium CAS No. 13190-50-6](/img/structure/B78415.png)
[p-(Dimethylamino)phenyl]lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[p-(Dimethylamino)phenyl]lithium, also known as DMAPLi, is a chemical compound that belongs to the class of organolithium compounds. It is a highly reactive compound and is widely used in organic synthesis. DMAPLi has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
[p-(Dimethylamino)phenyl]lithium is a strong base and nucleophile. It reacts with various electrophiles and can be used to prepare a wide range of organic compounds. [p-(Dimethylamino)phenyl]lithium is also known to undergo oxidative addition reactions with various transition metal complexes, which makes it a useful reagent in organometallic chemistry.
Biochemical and Physiological Effects:
Due to its highly reactive nature, [p-(Dimethylamino)phenyl]lithium is not suitable for use in biological systems. It can cause severe tissue damage and is highly toxic. Therefore, it is not used in pharmaceutical or medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
[p-(Dimethylamino)phenyl]lithium is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is highly reactive and can be used in small quantities to achieve high yields of products. However, due to its highly reactive nature, [p-(Dimethylamino)phenyl]lithium requires careful handling and storage. It must be stored in an inert atmosphere and handled using special equipment to avoid any accidental reactions.
Zukünftige Richtungen
There are several potential future directions for research on [p-(Dimethylamino)phenyl]lithium. One area of interest is the development of new synthetic methods using [p-(Dimethylamino)phenyl]lithium as a reagent. Another potential area of research is the use of [p-(Dimethylamino)phenyl]lithium in the preparation of new polymeric materials. Additionally, [p-(Dimethylamino)phenyl]lithium could be used as a catalyst in various polymerization reactions to improve the efficiency of these processes. Finally, [p-(Dimethylamino)phenyl]lithium could be used in the preparation of new organometallic complexes, which could have potential applications in catalysis and materials science.
Conclusion:
In conclusion, [p-(Dimethylamino)phenyl]lithium is a highly reactive compound that has found various applications in organic synthesis. It is commonly used as a strong base and nucleophile in reactions to prepare a wide range of organic compounds. [p-(Dimethylamino)phenyl]lithium has potential applications in various fields, including polymer science and catalysis. However, due to its highly reactive nature, [p-(Dimethylamino)phenyl]lithium must be handled with care and is not suitable for use in biological systems.
Synthesemethoden
[p-(Dimethylamino)phenyl]lithium can be synthesized by the reaction of p-(dimethylamino)phenylmagnesium bromide with lithium chloride. This reaction is carried out in anhydrous ether at low temperature. The resulting product is a white crystalline solid that is highly reactive and requires careful handling.
Wissenschaftliche Forschungsanwendungen
[p-(Dimethylamino)phenyl]lithium has found various applications in scientific research. It is commonly used as a strong base in organic synthesis reactions. [p-(Dimethylamino)phenyl]lithium is also used as a reagent for the preparation of aryl lithium compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. [p-(Dimethylamino)phenyl]lithium has also been used for the preparation of polymeric materials and as a catalyst in polymerization reactions.
Eigenschaften
CAS-Nummer |
13190-50-6 |
|---|---|
Produktname |
[p-(Dimethylamino)phenyl]lithium |
Molekularformel |
C8H10LiN |
Molekulargewicht |
127.1 g/mol |
IUPAC-Name |
lithium;N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N.Li/c1-9(2)8-6-4-3-5-7-8;/h4-7H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
GYFSNOAKRGSWKQ-UHFFFAOYSA-N |
SMILES |
[Li+].CN(C)C1=CC=[C-]C=C1 |
Kanonische SMILES |
[Li+].CN(C)C1=CC=[C-]C=C1 |
Andere CAS-Nummern |
13190-50-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




